molecular formula C16H24ClN3O2 B5493065 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide

3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide

Cat. No. B5493065
M. Wt: 325.83 g/mol
InChI Key: OQKOHKYKDXTGHY-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHIR-99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation.

Mechanism of Action

The mechanism of action of CHIR-99021 involves the selective inhibition of 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide, which is a critical regulator of several cellular processes. 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide is involved in the phosphorylation of various proteins, including tau, beta-catenin, and glycogen synthase. The inhibition of 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide by CHIR-99021 leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation. Additionally, CHIR-99021 has been shown to inhibit the phosphorylation of tau protein, which is a critical factor in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CHIR-99021 are diverse and depend on the specific context of its use. In stem cell research, CHIR-99021 promotes the self-renewal and differentiation of pluripotent stem cells. In cancer therapy, CHIR-99021 induces cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, CHIR-99021 reduces neuroinflammation and promotes neuronal survival. Additionally, CHIR-99021 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using CHIR-99021 in lab experiments include its high selectivity for 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide, its ability to penetrate the blood-brain barrier, and its small molecular weight, which facilitates its delivery and uptake by cells. However, there are also some limitations to the use of CHIR-99021 in lab experiments, including its high cost, its potential toxicity at high concentrations, and its limited stability in aqueous solutions.

Future Directions

There are several future directions for the research and development of CHIR-99021. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where CHIR-99021 has shown promise in reducing neuroinflammation and promoting neuronal survival. Another potential application is in the field of regenerative medicine, where CHIR-99021 can be used to promote the self-renewal and differentiation of pluripotent stem cells. Additionally, further studies are needed to explore the potential of CHIR-99021 in cancer therapy and diabetes treatment.

Synthesis Methods

The synthesis method of CHIR-99021 involves several steps, including the preparation of the starting materials, the formation of the isoxazole ring, and the coupling of the cyclobutyl amine. The synthesis of CHIR-99021 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Several research groups have reported different methods for synthesizing CHIR-99021, but the most commonly used method involves the reaction of 3-chloro-5-nitroisoxazole with (1S,2R)-2-amino-cyclobutanecarboxylic acid, followed by the reduction of the nitro group and coupling of the cyclobutyl amine.

Scientific Research Applications

CHIR-99021 has been extensively studied for its potential applications in various fields, including stem cell research, cancer therapy, and neurodegenerative diseases. In stem cell research, CHIR-99021 is commonly used as a small molecule inhibitor of 3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide to promote the self-renewal and differentiation of pluripotent stem cells. In cancer therapy, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, CHIR-99021 has been investigated for its potential neuroprotective effects by reducing neuroinflammation and promoting neuronal survival.

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c17-15-10-12(22-20-15)6-9-16(21)19-14-8-7-13(14)18-11-4-2-1-3-5-11/h10-11,13-14,18H,1-9H2,(H,19,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOHKYKDXTGHY-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC2NC(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.